molecular formula C14H8Cl4N2O B15021884 2,4-dichloro-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide

2,4-dichloro-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide

Cat. No.: B15021884
M. Wt: 362.0 g/mol
InChI Key: XETUAYWUBJUGLP-FBCYGCLPSA-N
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Description

2,4-dichloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes multiple chlorine atoms and a benzohydrazide group. It is often used in various chemical reactions and has significant importance in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 2,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete reaction and high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,4-dichloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .

Scientific Research Applications

2,4-dichloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide is unique due to its specific arrangement of chlorine atoms and the benzohydrazide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C14H8Cl4N2O

Molecular Weight

362.0 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H8Cl4N2O/c15-9-2-1-8(12(17)5-9)7-19-20-14(21)11-4-3-10(16)6-13(11)18/h1-7H,(H,20,21)/b19-7+

InChI Key

XETUAYWUBJUGLP-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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